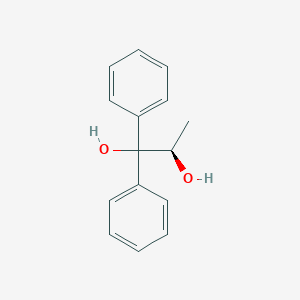

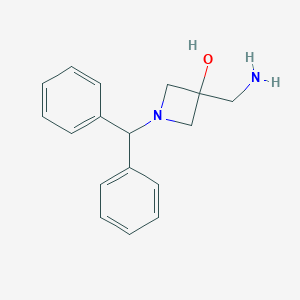

(2R)-1,1-diphenylpropane-1,2-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R)-1,1-diphenylpropane-1,2-diol, also known as diphenylolpropane (DPP), is a chiral molecule consisting of two phenyl rings connected by a single carbon-carbon bond. It is a white crystalline solid with a melting point of 98-99°C and a boiling point of 282-283°C. DPP has a wide range of applications in organic synthesis, including as a chiral auxiliary in asymmetric synthesis, as a reagent in the synthesis of a variety of compounds, and as a catalyst in the synthesis of polymers.

Scientific Research Applications

DPP has been used in a variety of scientific research applications. It has been used as a chiral auxiliary in asymmetric synthesis, as a reagent in the synthesis of a variety of compounds, and as a catalyst in the synthesis of polymers. It has also been used in the synthesis of chiral drugs, such as the antimalarial drug artemisinin, and in the synthesis of other pharmaceuticals, such as the anti-HIV drug abacavir. DPP has also been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of metal complexes.

Mechanism of Action

Target of Action

The primary target of (2R)-1,1-diphenylpropane-1,2-diol, also known as (2R,6R)-HNK, is the adenosine A1 receptor . This receptor is almost exclusively expressed at nerve terminals .

Mode of Action

(2R,6R)-HNK interacts with its target, the adenosine A1 receptor, to reduce glutamate release . This interaction can be blocked by AMPA receptor antagonism . The compound’s effect on glutamate release and presynaptic activity can also be counteracted by antagonism of adenosine A1 receptors .

Biochemical Pathways

The compound affects the glutamatergic transmission pathway . By reducing glutamate release, (2R,6R)-HNK influences synaptic recycling and intracellular signaling . Signal transduction studies in primary neuronal cultures demonstrated that the compound reduced P-T286-CamKII and P-S9-Synapsin, which correlated with decreased synaptic vesicle recycling .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in glutamate release, which could contribute to its rapid antidepressant action . The compound also reduces presynaptic activity . Systemic administration of an A1R antagonist counteracts the antidepressant-like actions of the compound .

Advantages and Limitations for Lab Experiments

The main advantage of using DPP in laboratory experiments is its ability to act as a chiral auxiliary in asymmetric synthesis. This allows for the formation of products with specific stereochemistry. The main limitation of using DPP in laboratory experiments is that it is not always possible to separate the (2R)- and (2S)-1,1-diphenylpropane-1,2-diols, which can lead to the formation of products with undesired stereochemistry.

Future Directions

There are several potential future directions for research into DPP. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research into the synthesis of DPP and its derivatives could lead to improved methods for the separation of (2R)- and (2S)-1,1-diphenylpropane-1,2-diols. Finally, further research into the use of DPP as a catalyst in the synthesis of polymers could lead to improved methods for the synthesis of polymers with specific properties.

Synthesis Methods

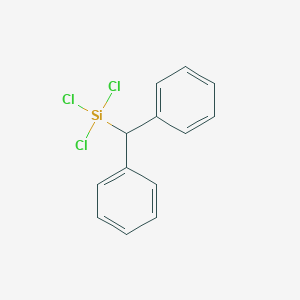

DPP can be synthesized via a variety of methods. The most common method is the reaction of 2-chloro-1,1-diphenylpropane with sodium hydroxide in ethanol. This reaction produces a mixture of (2R)- and (2S)-1,1-diphenylpropane-1,2-diols, which can be separated by column chromatography. Another method involves the reaction of 2-chloro-1,1-diphenylpropane with sodium ethoxide in ethanol. This reaction produces a mixture of (2R)- and (2S)-1,1-diphenylpropane-1,2-diols, which can be separated by recrystallization.

properties

IUPAC Name |

(2R)-1,1-diphenylpropane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,16-17H,1H3/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKXFLUAQLDHMO-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester](/img/structure/B178970.png)